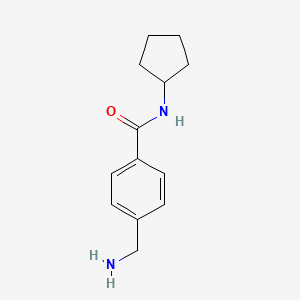![molecular formula C11H16N2O3S B7460095 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the thiazole family. It has been extensively studied for its biochemical and physiological effects. The compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer.
Scientific Research Applications
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has been extensively studied for its potential applications in various scientific research fields. It has shown anti-inflammatory properties and has been used to treat inflammation in animal models. The compound has also been found to have antioxidant properties and has been used to protect against oxidative stress in cells. Additionally, 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has shown potential as a treatment for cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. The compound's antioxidant properties are believed to be due to its ability to scavenge free radicals and prevent oxidative damage to cells. The compound's potential as a treatment for cancer is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, protect against oxidative stress in cells, and inhibit the growth of cancer cells. Additionally, the compound has been found to have a positive effect on liver function and may have potential as a treatment for liver diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid in lab experiments is its potential as a treatment for various diseases. The compound has shown promise as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, and caution should be exercised when using it in lab experiments.
Future Directions
There are several future directions for 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid. One potential direction is to further investigate the compound's potential as a treatment for liver diseases. Another potential direction is to investigate the compound's mechanism of action in more detail. Additionally, the compound's potential as a treatment for other diseases, such as neurodegenerative diseases, should be explored. Finally, the compound's toxicity should be further investigated to determine the safe dosage range for use in lab experiments.
Synthesis Methods
The synthesis of 2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid involves the reaction of 2-mercaptoacetic acid with 3,3-dimethylbutanoyl chloride and ammonium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using a column chromatography technique.
properties
IUPAC Name |
2-[2-(3,3-dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)5-8(14)13-10-12-7(6-17-10)4-9(15)16/h6H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQDVQCMPHRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)
![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)